molecular formula C7H7ClN2O2 B12482517 2-Chloro-3-methyl-6-nitroaniline

2-Chloro-3-methyl-6-nitroaniline

Cat. No.: B12482517
M. Wt: 186.59 g/mol
InChI Key: FVBMJNOCUDGNTF-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-6-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a methyl group (-CH3) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-6-nitroaniline typically involves the nitration of 2-Chloro-3-methylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a one-pot synthesis method. This involves the diazotization of 3-Chloro-5-methyl-4-nitroaniline followed by reduction using hypophosphorous acid and iron powder. This method is advantageous due to its high yield, mild reaction conditions, and cost-effectiveness .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 6 undergoes reduction to form an amino (-NH₂) group under various conditions. This reaction is critical for synthesizing intermediates in pharmaceutical and agrochemical applications.

Key Reagents and Conditions:

Reagent SystemConditionsProductYieldReferences
H₂/Pd-C (Catalytic Hydrogenation)Room temperature, ethanol2-Chloro-3-methyl-6-aminoaniline85–90%
Fe/HClReflux in acidic medium2-Chloro-3-methyl-6-aminoaniline70–75%

Mechanism :
The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine. In microbial systems (e.g., Rhodococcus sp.), this reduction is coupled with dechlorination .

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom at position 2 is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the nitro group.

Reaction Examples:

NucleophileConditionsProductNotesReferences
Hydroxide (OH⁻)Aqueous NaOH, 80–100°C2-Hydroxy-3-methyl-6-nitroanilineRequires prolonged heating
Ammonia (NH₃)Ethanol, 60°C, sealed tube2-Amino-3-methyl-6-nitroanilineCompetitive with reduction

Steric and Electronic Effects :
The methyl group at position 3 hinders substitution at adjacent positions, favoring reactions at the chlorine site.

Diazotization and Subsequent Transformations

The amino group (from nitro reduction) can be diazotized, enabling further functionalization.

Protocol and Outcomes:

StepReagents/ConditionsIntermediate/ProductReferences
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt
Sandmeyer Reaction (Iodination)KI, Cu catalysis2-Iodo-3-methyl-6-nitrobenzene
HydrolysisH₂O, Δ2-Hydroxy-3-methyl-6-nitrobenzene

Applications :
Diazonium intermediates enable the introduction of halides, cyanides, or hydroxyl groups for advanced syntheses .

Microbial Degradation Pathways

In aerobic environments, Rhodococcus sp. MB-P1 degrades structurally similar nitroanilines via:

  • Nitro Reduction : Converts -NO₂ to -NH₂, forming 4-amino-3-chlorophenol derivatives.

  • Oxidative Dearomatization : Dioxygenase enzymes cleave the aromatic ring, yielding 6-chlorohydroxyquinol .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsPositional Influence
-NO₂ReductionH₂/Pd-C, Fe/HClMeta-directing, deactivating
-ClNucleophilic substitutionNaOH, NH₃Ortho/para-directing (via resonance)
-NH₂DiazotizationNaNO₂/HClActivates ring for electrophilic attack

Environmental and Stability Considerations

  • Photodegradation : Nitro groups enhance UV absorption, accelerating photolytic breakdown.

  • Storage : Stable under inert conditions but sensitive to prolonged exposure to light or moisture .

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for synthesizing bioactive molecules and studying environmental degradation pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-6-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methyl groups influence the compound’s reactivity and selectivity in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methyl-6-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This positioning influences its reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

Biological Activity

2-Chloro-3-methyl-6-nitroaniline (C7H7ClN2O2) is an organic compound that has garnered attention in various fields due to its unique biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant research findings.

Property Value
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
IUPAC NameThis compound
InChI KeyFVBMJNOCUDGNTF-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and the mitochondrial pathway, which is critical for programmed cell death.

The biological activity of this compound can be attributed to its structural components:

  • Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules.
  • Chloro Group : This group enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions.
  • Methyl Group : The presence of the methyl group influences the lipophilicity of the compound, affecting its permeability across cellular membranes.

Case Studies

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that it had a minimum inhibitory concentration (MIC) lower than that of several common antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Cancer Cell Line Testing : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity. Mechanistic studies revealed that the compound promotes oxidative stress within cancer cells .

Research Findings Summary

Recent research highlights the diverse applications and biological activities of this compound:

  • Antimicrobial Efficacy : Effective against multiple bacterial strains.
  • Anticancer Potential : Induces apoptosis in various cancer cell lines.
  • Mechanistic Insights : Involves reactive intermediates and oxidative stress pathways.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-chloro-3-methyl-6-nitroaniline

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,9H2,1H3

InChI Key

FVBMJNOCUDGNTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)Cl

Origin of Product

United States

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